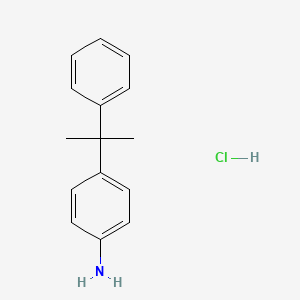

4-(2-Phenylpropan-2-yl)aniline hydrochloride

Description

BenchChem offers high-quality 4-(2-Phenylpropan-2-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenylpropan-2-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-phenylpropan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQYYRQXOERRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Phenylpropan-2-yl)aniline hydrochloride (CAS No: 1416354-38-5).[1][2][3] As a key intermediate in various synthetic pathways, a thorough understanding of its characteristics is paramount for researchers and professionals in drug discovery and materials science. This document delves into the compound's structural and chemical identity, offers predicted physicochemical parameters in the absence of extensive experimental data, and provides detailed, field-proven methodologies for its synthesis and analytical characterization. The guide is structured to deliver not just data, but also the scientific rationale behind the presented protocols, ensuring both technical accuracy and practical applicability.

Introduction and Chemical Identity

4-(2-Phenylpropan-2-yl)aniline hydrochloride, also known as 4-cumylaniline hydrochloride, is the hydrochloride salt of the aromatic amine 4-(2-phenylpropan-2-yl)aniline. The formation of the hydrochloride salt is a common strategy employed in pharmaceutical development to enhance the aqueous solubility and stability of parent amine compounds. The molecular structure consists of a cumyl group (2-phenylpropan-2-yl) attached to an aniline ring at the para-position, with the amino group protonated to form the corresponding ammonium chloride.

Table 1: Chemical Identity of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

| Identifier | Value | Source(s) |

| Chemical Name | 4-(2-Phenylpropan-2-yl)aniline hydrochloride | N/A |

| CAS Number | 1416354-38-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈ClN | [1] |

| Molecular Weight | 247.77 g/mol | [2][3] |

| Appearance | White powder | [4] |

| Purity | Typically ≥95% | [2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. Aniline hydrochloride has a melting point of 198 °C. The larger substituent on the target molecule may influence this value. |

| Boiling Point | Not applicable | As a salt, it is expected to decompose at high temperatures rather than boil. |

| Aqueous Solubility | Higher than the free base | The hydrochloride salt form is intended to increase water solubility. Aniline hydrochloride is soluble in water. The shake-flask method is recommended for experimental determination. |

| pKa (of the anilinium ion) | ~3-4 | The pKa of the anilinium ion is approximately 4.6. The electron-donating nature of the para-alkyl substituent may slightly increase the basicity of the parent aniline, thus slightly increasing the pKa of the conjugate acid. A predicted pKa for a related, more complex aniline derivative is 1.59 ± 0.50, suggesting the pKa of the target compound is likely in the low single digits.[4] |

| LogP (Octanol-Water Partition Coefficient) | Not available | The LogP of the free base, 4-(2-phenylpropan-2-yl)aniline, is predicted to be in the range of 4-5, indicating its lipophilic nature. The hydrochloride salt will have a significantly lower LogP. |

Synthesis and Manufacturing

The synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride is a two-step process: first, the synthesis of the parent aniline, 4-(2-phenylpropan-2-yl)aniline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-(2-Phenylpropan-2-yl)aniline

Direct Friedel-Crafts alkylation of aniline is often problematic as the amino group can react with the Lewis acid catalyst, deactivating the ring. A more viable approach is the reductive amination of a suitable ketone.

Workflow for the Synthesis of 4-(2-Phenylpropan-2-yl)aniline:

Sources

4-(2-Phenylpropan-2-yl)aniline hydrochloride CAS number 1416354-38-5

An In-Depth Technical Guide to 4-(2-Phenylpropan-2-yl)aniline Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate 4-(2-Phenylpropan-2-yl)aniline hydrochloride (CAS Number: 1416354-38-5). This document provides an in-depth exploration of its chemical identity, a robust synthesis protocol with mechanistic insights, detailed analytical methodologies, and a discussion of its potential applications in medicinal chemistry and materials science.

Compound Identity and Physicochemical Properties

4-(2-Phenylpropan-2-yl)aniline, commonly known as 4-cumylaniline, is an aromatic amine. The hydrochloride salt is often prepared to enhance its stability and aqueous solubility, making it more amenable for use in various research and development applications.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-Phenylpropan-2-yl)aniline hydrochloride | AK Scientific, Inc.[1] |

| CAS Number | 1416354-38-5 | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₅H₁₈ClN | AK Scientific, Inc.[2] |

| Molecular Weight | 247.76 g/mol | AK Scientific, Inc.[2] |

| Appearance | Solid / White powder | AK Scientific, Inc.[2], Zhejiang Jiuzhou Chem Co.,Ltd[3] |

| Purity | Typically ≥98% | AK Scientific, Inc.[2] |

| Free Base CAS | 643-28-7 (4-(2-Phenylpropan-2-yl)aniline) | PubChem[4] |

| Free Base Formula | C₁₅H₁₇N | PubChem[4] |

| Free Base MW | 211.30 g/mol | PubChem[4] |

Strategic Synthesis: A Three-Step Approach

The synthesis of 4-(2-phenylpropan-2-yl)aniline is most effectively achieved via a protected Friedel-Crafts alkylation strategy. Direct alkylation of aniline is problematic because the amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that inhibits the desired electrophilic aromatic substitution.[5][6] To circumvent this, a three-step synthesis is employed: protection of the amino group, Friedel-Crafts alkylation, and subsequent deprotection.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wikieducator.org [wikieducator.org]

- 3. rsc.org [rsc.org]

- 4. 4-(2-Phenylpropan-2-yl)aniline | C15H17N | CID 234874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 4-Mesylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 4-(2-Phenylpropan-2-yl)aniline hydrochloride. As complete, experimentally verified spectra for this specific salt are not widely available in public databases, this document synthesizes foundational spectroscopic principles with data from the parent free base, 4-(2-phenylpropan-2-yl)aniline (also known as 4-cumylaniline), and analogous aniline salts. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation and quality control of this compound.

Introduction: The Molecular Profile

4-(2-Phenylpropan-2-yl)aniline hydrochloride is an aromatic amine salt comprised of an aniline core substituted at the para-position with a 2-phenylpropan-2-yl (cumyl) group. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, a common practice in pharmaceutical development.

Accurate structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of identity and purity. This guide explains the causal relationships between the molecular structure of 4-(2-Phenylpropan-2-yl)aniline hydrochloride and its spectral output, providing field-proven insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the preeminent technique for determining the precise arrangement of atoms in an organic molecule. The formation of the hydrochloride salt from the free amine induces predictable and informative shifts in the NMR spectrum, primarily affecting the aniline portion of the molecule.

Proton (¹H) NMR Spectroscopy

The protonation of the amino group (-NH₂) to an ammonium group (-NH₃⁺) is the most significant structural change, and its effects dominate the ¹H NMR spectrum. The electron-withdrawing nature of the positively charged -NH₃⁺ group deshields the adjacent aromatic protons, causing their signals to shift downfield.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment & Shift |

|---|---|---|---|---|

| H-f (CH₃) | ~1.65 | Singlet (s) | 6H | Six equivalent methyl protons of the cumyl group. Minimally affected by amine protonation. |

| H-c, H-e (Aniline Ring) | ~7.25 | Doublet (d) | 2H | Protons meta to the -NH₃⁺ group. Experience moderate deshielding. |

| H-d (Phenyl Ring) | ~7.28 | Multiplet (m) | 3H | Phenyl protons meta and para to the isopropyl attachment point. |

| H-b, H-g (Aniline Ring) | ~7.35 | Doublet (d) | 2H | Protons ortho to the -NH₃⁺ group. Strongly deshielded by the electron-withdrawing ammonium group. |

| H-h (Phenyl Ring) | ~7.45 | Multiplet (m) | 2H | Phenyl protons ortho to the isopropyl attachment point. |

| H-a (-NH₃⁺) | ~9.0 - 10.5 | Broad Singlet (br s) | 3H | Ammonium protons. Significant downfield shift and signal broadening due to positive charge and exchange. The signal's disappearance upon a D₂O shake confirms its identity[1][2]. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of 4-(2-Phenylpropan-2-yl)aniline hydrochloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve hydrochloride salts and to clearly resolve the N-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. A standard acquisition may include 16-32 scans with a relaxation delay of 1-2 seconds.

-

Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Confirmation (Optional): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -NH₃⁺ signal confirms its assignment[3][4].

Carbon-¹³ (¹³C) NMR Spectroscopy

In the ¹³C NMR spectrum, all unique carbon environments are resolved. The deshielding effect of the -NH₃⁺ group is also evident here, primarily influencing the carbons of the aniline ring.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment & Shift |

|---|---|---|

| C-7 (CH₃) | ~30.5 | Methyl carbons of the cumyl group. |

| C-6 (Quaternary) | ~42.0 | Quaternary isopropyl carbon. |

| C-2, C-5 (Aniline Ring) | ~125.0 | Carbons ortho to the -NH₃⁺ group. |

| C-8, C-12 (Phenyl Ring) | ~126.5 | Carbons ortho to the isopropyl attachment point. |

| C-10 (Phenyl Ring) | ~127.0 | Carbon para to the isopropyl attachment point. |

| C-9, C-11 (Phenyl Ring) | ~128.5 | Carbons meta to the isopropyl attachment point. |

| C-1 (Aniline Ring) | ~135.0 | Carbon bearing the -NH₃⁺ group (ipso-carbon). Shifted downfield due to protonation. |

| C-4 (Aniline Ring) | ~148.0 | Carbon bearing the cumyl group. |

| C-7 (Phenyl Ring) | ~150.0 | Quaternary carbon of the phenyl ring attached to the isopropyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain adequate signal-to-noise for quaternary carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the vibrational modes of functional groups. The transformation of a primary amine to its ammonium salt results in a dramatic and easily identifiable change in the IR spectrum.

For the free base, 4-(2-Phenylpropan-2-yl)aniline, one would expect two sharp N-H stretching bands characteristic of a primary aromatic amine around 3350-3450 cm⁻¹[1][2][5]. Upon protonation to the hydrochloride salt, these bands disappear and are replaced by a very broad and strong absorption band system in the 2800-3200 cm⁻¹ region. This broad feature is characteristic of the N-H stretching vibrations within the -NH₃⁺ group and is a hallmark of amine salts[6][7][8].

Key IR Vibrational Modes for the Hydrochloride Salt

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality of Vibration |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, Broad | Asymmetric and symmetric stretching of the ammonium group. Broadening is due to extensive hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Stretching of sp² C-H bonds in the two aromatic rings. |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium, Sharp | Stretching of sp³ C-H bonds in the methyl groups. |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Strong | Asymmetric and symmetric bending (scissoring) vibrations of the ammonium group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | In-plane skeletal vibrations of the benzene rings. |

| C-N Stretch | 1250 - 1335 | Medium | Stretching of the bond between the aniline ring and the nitrogen atom[5][9]. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of a pure KBr pellet. Then, place the sample pellet in the beam path and record the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. In positive ion mode, the spectrum will not show the intact salt. Instead, it will display the protonated molecule of the free base, [M+H]⁺, where M is 4-(2-Phenylpropan-2-yl)aniline. The molecular weight of the free base is 211.30 g/mol , so the expected parent ion will appear at m/z 212.3.

To understand the structural backbone, Electron Ionization (EI) of the free base is more informative as it induces predictable fragmentation. The primary fragmentation pathway for cumene-like structures is the cleavage of a C-C bond adjacent to the aromatic ring (alpha-cleavage) to form a highly stable benzylic carbocation[10][11].

Predicted Mass Spectrometry Data (EI of Free Base)

| m/z Value | Proposed Fragment | Formula | Rationale for Fragmentation |

|---|---|---|---|

| 211 | [M]⁺ | [C₁₅H₁₇N]⁺ | Molecular ion of the free base. |

| 196 | [M - CH₃]⁺ | [C₁₄H₁₄N]⁺ | Base Peak. Loss of a methyl radical via alpha-cleavage to form a very stable tertiary benzylic cation. This is the most favorable fragmentation pathway[10]. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds[10]. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation (ESI): Dissolve a small amount (<1 mg) of the hydrochloride salt in a suitable solvent like methanol or acetonitrile to a concentration of ~100 µg/mL.

-

Instrumentation (ESI): Use a mass spectrometer equipped with an Electrospray Ionization source, typically coupled to a liquid chromatograph (LC-MS).

-

Acquisition (ESI): Infuse the sample solution directly or inject it into the LC flow. Acquire the spectrum in positive ion mode.

-

Instrumentation (EI): Use a mass spectrometer with an Electron Ionization source, often coupled to a gas chromatograph (GC-MS). The free base would be analyzed via this method.

-

Acquisition (EI): Introduce the volatilized sample into the ion source where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Visualization and Workflow

To provide a clear visual reference, the following diagrams illustrate the molecular structure, a key fragmentation pathway, and the overall analytical workflow.

Figure 1: Structure of 4-(2-Phenylpropan-2-yl)aniline hydrochloride.

Caption: General workflow for spectroscopic characterization.

Conclusion

The structural identity of 4-(2-Phenylpropan-2-yl)aniline hydrochloride can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with the downfield shift of the anilinium protons and carbons serving as definitive proof of salt formation. FT-IR spectroscopy offers unambiguous evidence of the ammonium functional group through its characteristic broad N-H stretching and bending vibrations, distinguishing it from its free base precursor. Finally, mass spectrometry confirms the molecular weight of the parent amine and reveals a predictable fragmentation pattern dominated by the formation of a stable benzylic cation. Together, these methods constitute a self-validating system for the comprehensive characterization of this compound, ensuring its identity and quality for research and development applications.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of cumene. Retrieved from [Link]

-

NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). A structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Amines. Retrieved from [Link]

-

Molecules. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and characterization of poly(alkylanilines). Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Aniline hydrochloride(142-04-1) IR Spectrum [m.chemicalbook.com]

- 7. Aniline hydrochloride [webbook.nist.gov]

- 8. Aniline hydrochloride [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

Introduction

4-(2-Phenylpropan-2-yl)aniline hydrochloride, a derivative of aniline, is a compound of interest in various chemical and pharmaceutical research domains. Its utility as a synthetic intermediate necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, crucial for its application in drug discovery, process development, and formulation. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base; however, empirical determination across a range of conditions is essential for predictable performance.[1] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols.

Part 1: The Solubility Profile of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

A compound's solubility is a critical determinant of its bioavailability and suitability for various applications. For an ionizable molecule like 4-(2-Phenylpropan-2-yl)aniline hydrochloride, solubility is not a single value but a profile that is highly dependent on the properties of the solvent system, particularly pH.

Theoretical Considerations: Predicting Solubility Behavior

The structure of 4-(2-Phenylpropan-2-yl)aniline hydrochloride—an aromatic amine salt—provides clues to its solubility. The presence of the hydrochloride moiety suggests that it will be more soluble in aqueous and polar solvents compared to its free base form. The large, nonpolar phenylpropan-2-yl group, however, will contribute to its solubility in organic solvents.

The pH of the medium is arguably the most critical factor influencing the aqueous solubility of this compound.[2] In an acidic to neutral environment, the aniline nitrogen will be protonated, forming the anilinium ion. This charged species will readily interact with polar water molecules, leading to higher solubility. As the pH increases into the alkaline range, the anilinium ion will be deprotonated to the free aniline base. This neutral species is significantly more hydrophobic, which will cause a sharp decrease in aqueous solubility.[2][3] This pH-dependent behavior is a key characteristic of amine salts.

Experimental Methodology for Solubility Determination

To empirically determine the solubility profile, the shake-flask method is the gold standard, providing a measure of thermodynamic solubility.[1]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of 4-(2-Phenylpropan-2-yl)aniline hydrochloride to a series of vials containing a known volume of the selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile). The key is to have a visible amount of undissolved solid at the end of the experiment.[1]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure the removal of all undissolved solids, the sample must be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged.[1]

-

pH Measurement: For aqueous samples, measure the pH of the saturated solution to ascertain the final equilibrium pH.[1]

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[4][5][6]

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be tabulated for clear comparison.

| Solvent System | Temperature (°C) | Equilibrium pH (for aqueous) | Solubility (mg/mL) |

| Purified Water | 25 | Record Value | Record Value |

| pH 2.0 Buffer | 25 | Record Value | Record Value |

| pH 7.4 Buffer (PBS) | 25 | Record Value | Record Value |

| pH 9.0 Buffer | 25 | Record Value | Record Value |

| Ethanol | 25 | N/A | Record Value |

| Methanol | 25 | N/A | Record Value |

| Acetonitrile | 25 | N/A | Record Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

Understanding the chemical stability of a compound is a cornerstone of drug development and is mandated by regulatory bodies.[7][8][9] Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[9][10][11]

Theoretical Considerations: Potential Degradation Pathways

Aniline and its derivatives are known to be susceptible to certain degradation pathways:

-

Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities and N-oxides.[7][9] Exposure to air and light can accelerate this process.[12][13]

-

Photolysis: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce photolytic degradation.[7][11]

-

Hydrolysis: While the aniline moiety itself is generally resistant to hydrolysis, the stability of the compound in acidic and basic solutions at elevated temperatures should be assessed.[11]

Forced Degradation Studies

The following protocols are designed to stress the compound under various conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Protocol 2: Forced Degradation Methodology

-

Stock Solution Preparation: Prepare a stock solution of 4-(2-Phenylpropan-2-yl)aniline hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C).[11]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at an elevated temperature.[11]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C).[8] Also, heat the stock solution.

-

Photostability: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours) for each stress condition.

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent damage to the HPLC column.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically suitable for analyzing aniline derivatives.[4] The method must be validated for specificity to prove that it can resolve the parent peak from any degradants. This is achieved by examining the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector.

Data Presentation: Summary of Forced Degradation

The results should be summarized in a table to provide a clear overview of the compound's stability.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 N HCl | 24h | 80 | Record Value | Record Value | Record Value |

| 0.1 N NaOH | 24h | 80 | Record Value | Record Value | Record Value |

| 3% H₂O₂ | 24h | RT | Record Value | Record Value | Record Value |

| Heat (Solid) | 48h | 70 | Record Value | Record Value | Record Value |

| Heat (Solution) | 48h | 70 | Record Value | Record Value | Record Value |

| Photolytic | - | RT | Record Value | Record Value | Record Value |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 4-(2-Phenylpropan-2-yl)aniline hydrochloride. By following these protocols, researchers can generate the critical data needed to support the development of this compound for its intended applications. The emphasis on understanding the underlying chemical principles, coupled with robust experimental design, ensures the generation of reliable and meaningful data, thereby upholding the principles of scientific integrity and trustworthiness.

References

-

SIELC Technologies. (n.d.). Separation of 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

-

Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

CPAchem. (2020). Safety data sheet - Aniline hydrochloride. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

-

University of Liverpool. (n.d.). Solubility and pH of amines. Retrieved from [Link]

-

ACS Publications. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

-

ACS Publications. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11504, 4-Ethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Succinylcholine Chloride Injection at Ambient Temperature and 4 Deg C in Polypropylene Syringes. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003). The stability of quinapril hydrochloride--a mixture of amorphous and crystalline forms (QHCl-AC)--in solid phase. Retrieved from [Link]

-

ResearchGate. (n.d.). The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Octylaniline. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-methoxy-N-phenylaniline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. issr.edu.kh [issr.edu.kh]

- 4. Separation of 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. ijrpp.com [ijrpp.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forced degradation products: Topics by Science.gov [science.gov]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride, a valuable building block in pharmaceutical and materials science. The protocol detailed herein circumvents the challenges associated with direct Friedel-Crafts alkylation of aniline by employing a robust three-step synthetic strategy. This involves the protection of the aniline's amino group via acetylation, followed by a Friedel-Crafts alkylation of the resulting acetanilide, and subsequent deprotection to yield the target aniline derivative. The final step involves the conversion of the free base to its stable hydrochloride salt. This guide is designed to provide both a practical, step-by-step laboratory procedure and a thorough explanation of the chemical principles underpinning each stage of the synthesis.

Introduction

4-(2-Phenylpropan-2-yl)aniline, also known as 4-cumylaniline, and its hydrochloride salt are important intermediates in the synthesis of various organic compounds. The presence of the bulky 2-phenylpropan-2-yl group imparts unique steric and electronic properties, making it a key component in the development of specialized polymers, dyes, and pharmaceutical agents. The direct alkylation of aniline via the classical Friedel-Crafts reaction is notoriously problematic. The amino group of aniline, being a Lewis base, readily reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the aromatic ring towards the desired electrophilic substitution.[1] To overcome this significant hurdle, a protection-alkylation-deprotection strategy is employed, which is a common and effective approach in organic synthesis.

This application note details a reliable and reproducible protocol for the synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride, beginning with the protection of aniline as acetanilide.

Reaction Mechanism and Strategy

The overall synthetic strategy is a three-step process designed to functionalize the aniline ring at the para position with a 2-phenylpropan-2-yl group.

-

Protection of the Amino Group: Aniline is first reacted with acetic anhydride to form acetanilide. This conversion of the amino group to an acetamido group protects it from reacting with the Friedel-Crafts catalyst in the subsequent step. The acetamido group is still an ortho, para-directing group, guiding the incoming electrophile to the desired positions on the aromatic ring.

-

Friedel-Crafts Alkylation: The protected acetanilide then undergoes a Friedel-Crafts alkylation reaction. In this protocol, 2-phenyl-2-propanol is used as the alkylating agent in the presence of a strong Brønsted acid catalyst such as sulfuric acid. The acid protonates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating a stable tertiary carbocation (the cumyl cation). This electrophile then attacks the electron-rich aromatic ring of acetanilide, primarily at the sterically less hindered para position.

-

Deprotection and Salt Formation: The resulting N-(4-(2-phenylpropan-2-yl)phenyl)acetamide is then hydrolyzed under acidic conditions to remove the acetyl group and regenerate the amino functionality, yielding 4-(2-phenylpropan-2-yl)aniline. Finally, the free amine is converted to its more stable and easily handled hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Aniline | Reagent Grade, ≥99.5% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich |

| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| 2-Phenyl-2-propanol | 97% | Sigma-Aldrich |

| Sulfuric Acid | Concentrated (95-98%) | Fisher Scientific |

| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate | Saturated Aqueous Solution | --- |

| Sodium Sulfate | Anhydrous | Fisher Scientific |

| Deionized Water | --- | --- |

Step 1: Synthesis of Acetanilide (Protection)

-

In a 250 mL Erlenmeyer flask, add aniline (10.0 g, 0.107 mol) and 100 mL of deionized water.

-

To this suspension, add concentrated hydrochloric acid (9.0 mL, ~0.108 mol) dropwise with stirring. The aniline should dissolve to form aniline hydrochloride.

-

In a separate beaker, prepare a solution of sodium acetate (17.6 g, 0.214 mol) in 50 mL of deionized water.

-

Add the sodium acetate solution to the aniline hydrochloride solution with stirring.

-

Cool the mixture in an ice bath to below 10 °C.

-

While vigorously stirring the cooled solution, add acetic anhydride (12.0 mL, 0.127 mol) in one portion.

-

Continue to stir the mixture in the ice bath for 30 minutes.

-

Collect the white precipitate of acetanilide by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water (3 x 30 mL).

-

Dry the acetanilide crystals in a desiccator or in an oven at 80 °C. The expected yield is approximately 12-13 g.

Step 2: Synthesis of N-(4-(2-Phenylpropan-2-yl)phenyl)acetamide (Friedel-Crafts Alkylation)

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place the dried acetanilide (10.0 g, 0.074 mol) and 50 mL of glacial acetic acid.

-

Stir the mixture until the acetanilide is completely dissolved.

-

To the dropping funnel, add a mixture of 2-phenyl-2-propanol (11.1 g, 0.081 mol) and 20 mL of glacial acetic acid.

-

Cool the reaction flask in an ice bath.

-

Slowly and dropwise, add concentrated sulfuric acid (10 mL) to the stirred acetanilide solution.

-

After the addition of sulfuric acid, add the 2-phenyl-2-propanol solution from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring.

-

A solid precipitate of N-(4-(2-phenylpropan-2-yl)phenyl)acetamide will form.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure white crystals.

-

Dry the purified product. The expected yield is approximately 14-16 g.

Step 3: Synthesis of 4-(2-Phenylpropan-2-yl)aniline (Deprotection) and Formation of its Hydrochloride Salt

-

In a 250 mL round-bottom flask equipped with a reflux condenser, place the dried N-(4-(2-phenylpropan-2-yl)phenyl)acetamide (10.0 g, 0.039 mol), 50 mL of ethanol, and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled solution into 200 mL of cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

The free amine, 4-(2-phenylpropan-2-yl)aniline, will precipitate as an oil or a low-melting solid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-(2-phenylpropan-2-yl)aniline.

-

To form the hydrochloride salt, dissolve the crude free amine in 100 mL of diethyl ether.

-

While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise until no further precipitation is observed.

-

Collect the white precipitate of 4-(2-Phenylpropan-2-yl)aniline hydrochloride by vacuum filtration.

-

Wash the product with a small amount of cold diethyl ether and dry under vacuum. The expected yield is approximately 8-9 g.

Visualizations

Reaction Workflow

Caption: Synthetic workflow for 4-(2-Phenylpropan-2-yl)aniline hydrochloride.

Chemical Reaction Mechanism

Caption: Key steps in the Friedel-Crafts alkylation mechanism.

Results and Discussion

Product Characterization

The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the purified products should be determined and compared to literature values.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-(2-Phenylpropan-2-yl)aniline hydrochloride should show characteristic peaks for the aromatic protons, the methyl protons of the 2-phenylpropan-2-yl group, and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum of the final product should show characteristic absorption bands for the N-H bonds of the primary amine salt, aromatic C-H bonds, and C=C bonds of the aromatic rings.

-

Purity Assessment

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Elemental analysis can also be performed to confirm the empirical formula of the hydrochloride salt.

Safety Precautions

-

Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.

-

Concentrated Acids (Sulfuric and Hydrochloric): Highly corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to water or other solvents slowly and with cooling.

-

Organic Solvents (Dichloromethane, Ethyl Acetate, Hexanes, Diethyl Ether): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride. By employing a protection-alkylation-deprotection strategy, the inherent difficulties of direct aniline alkylation are effectively overcome. This detailed guide, from the underlying chemical principles to the step-by-step experimental procedure, is intended to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

-

Bergman, R. G., & Arnold, J. (2005). Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents. The Journal of Organic Chemistry, 70(14), 5691–5694. [Link]

Sources

The Versatile Intermediate: A Guide to the Application of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride in Synthetic Chemistry

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Phenylpropan-2-yl)aniline hydrochloride as a chemical intermediate. Herein, we delve into its core properties, safety protocols, and its application in the synthesis of complex organic molecules, supported by detailed experimental protocols and mechanistic insights.

Compound Overview and Physicochemical Properties

4-(2-Phenylpropan-2-yl)aniline hydrochloride, a substituted aniline derivative, is a valuable building block in modern organic synthesis. The presence of a bulky tertiary alkyl group (2-phenylpropan-2-yl, or cumyl group) at the para position of the aniline ring imparts unique steric and electronic properties that can be strategically exploited in multi-step syntheses.

The hydrochloride salt form enhances the compound's stability and shelf-life, making it a convenient precursor for the free aniline base, which can be liberated in situ or in a separate preparatory step.

Table 1: Physicochemical Properties of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1416354-38-5 | [1][2] |

| Molecular Formula | C₁₅H₁₈ClN | [1][2] |

| Molecular Weight | 247.77 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [4] |

Safety and Handling: A Self-Validating System of Precaution

Due to the general hazards associated with aniline derivatives, strict adherence to safety protocols is paramount. While specific toxicity data for this compound is limited, it is prudent to handle it with the assumption that it may be harmful if swallowed, comes into contact with skin, or is inhaled, and may cause skin and eye irritation.[4][5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety goggles with side protection.[6]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[6][7]

-

Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing.[6]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust formation is likely, a respirator may be necessary.[6][7]

Handling and Emergency Procedures

-

Handling: Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[4][7]

-

In Case of Contact:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][6]

-

Skin: Wash off immediately with plenty of soap and water.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[4][8]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][8]

Role as a Chemical Intermediate in Drug Discovery and Organic Synthesis

Chemical intermediates are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[9] Anilines, in particular, are precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[10] The amino group of 4-(2-Phenylpropan-2-yl)aniline serves as a versatile nucleophile, enabling the construction of new carbon-nitrogen bonds, which are central to the structure of many biologically active compounds.[11]

The bulky para-substituent in 4-(2-Phenylpropan-2-yl)aniline can be leveraged to direct reactions to the amino group and can influence the pharmacokinetic properties of the final molecule. A notable example of a structurally related moiety is found in the antifungal drug Amorolfine .[7] Amorolfine contains a 4-(2-methylbutan-2-yl)phenyl group, highlighting the utility of such substituted phenylpropyl moieties in bioactive molecules.[6][7] While the exact synthesis of Amorolfine may not start directly from 4-(2-Phenylpropan-2-yl)aniline, the structural similarity underscores the relevance of this intermediate in the design of analogous therapeutic agents.

Key Synthetic Transformations and Protocols

The primary utility of 4-(2-Phenylpropan-2-yl)aniline hydrochloride lies in the reactivity of its aniline nitrogen. The following protocols detail fundamental transformations that are broadly applicable in a research and development setting.

Liberation of the Free Aniline Base

The hydrochloride salt is stable, but for most reactions, the free aniline base is required. This is achieved through a simple acid-base extraction.

Protocol 1: Liberation of 4-(2-Phenylpropan-2-yl)aniline

-

Dissolution: Suspend 4-(2-Phenylpropan-2-yl)aniline hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Neutralization: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), and stir vigorously until all the solid has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free aniline base, which can be used directly in the next step.

Caption: Workflow for the liberation of the free aniline base.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[12] This method avoids the over-alkylation often seen with direct alkylation using alkyl halides.

Protocol 2: N-Alkylation with an Aldehyde via Reductive Amination

-

Imine Formation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(2-Phenylpropan-2-yl)aniline (1.0 eq) and an aldehyde (e.g., isobutyraldehyde, 1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12] A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 10-15 minutes. This reagent is selective for the reduction of imines in the presence of carbonyls.[12]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[12]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the N-alkylated aniline.

Caption: Conceptual pathway for reductive amination.

Reaction with Epoxides

The ring-opening of epoxides by amines is a fundamental reaction for the synthesis of β-amino alcohols, a structural motif present in many pharmaceuticals.[10][13] This reaction can be catalyzed by various Lewis or Brønsted acids.

Protocol 3: Catalytic Ring-Opening of an Epoxide

-

Reaction Setup: To a solution of 4-(2-Phenylpropan-2-yl)aniline (1.0 eq) and a suitable epoxide (e.g., propylene oxide, 1.2 eq) in a solvent such as acetonitrile or under solvent-free conditions, add a catalytic amount of a Lewis acid (e.g., Zinc(II) perchlorate hexahydrate, 5-10 mol%).[10]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The optimal temperature will depend on the reactivity of the specific epoxide and aniline.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-amino alcohol can be purified by column chromatography.

Causality in Regioselectivity: The regioselectivity of the epoxide opening (i.e., whether the amine attacks the more or less sterically hindered carbon of the epoxide) is a critical consideration.

-

Base-catalyzed or neutral conditions: The nucleophilic amine will typically attack the less sterically hindered carbon in an Sₙ2-like fashion.[14]

-

Acid-catalyzed conditions: For unsymmetrical epoxides, the regioselectivity is more complex. Attack often occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[14] For example, with styrene oxide, aromatic amines tend to attack the benzylic carbon.[10]

Application in Cross-Coupling Reactions

The aniline nitrogen of 4-(2-Phenylpropan-2-yl)aniline can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines or N-aryl heterocycles.[11] These reactions are pivotal in modern synthetic chemistry for constructing C-N bonds.[11]

Caption: Logical relationship in a Buchwald-Hartwig cross-coupling reaction.

Conclusion

4-(2-Phenylpropan-2-yl)aniline hydrochloride is a strategically valuable chemical intermediate. Its utility stems from the versatile reactivity of the aniline functional group, which can be predictably modified through well-established synthetic protocols such as reductive amination and nucleophilic epoxide opening. The bulky para-substituent provides a unique structural feature that can be exploited in the design of novel bioactive compounds, making this a key building block for professionals in drug discovery and synthetic chemistry. Adherence to rigorous safety protocols is essential for the handling and application of this compound.

References

- Fisher Scientific. (2010, May 17). Safety Data Sheet: 4-(2-Phenylpropan-2-yl)aniline hydrochloride.

- BenchChem. (2025).

- ChemUniverse. 4-(2-PHENYLPROPAN-2-YL)ANILINE HYDROCHLORIDE [P48858].

- ChemBK. 4-(2-Phenylpropan-2-yl)aniline hydrochloride.

- Carl ROTH.

- Penta Chemicals. (2024, May 7). Aniline hydrochloride.

- PubChem. 4-methyl-N-(propan-2-yl)aniline hydrochloride.

- Zhejiang Jiuzhou Chem Co.,Ltd. 4-(2-Phenylpropan-2-yl)aniline hydrochloride CAS NO.1416354-38-5.

- BenchChem. A Technical Guide to the Safety, Toxicity, and Handling of 4-(Furan-2-yl)aniline Hydrochloride.

- PubChem. Amorolfine.

- Google Patents. Process of producing amorolfine. WO2008074887A1.

- Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.

- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- BenchChem. (2025). Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry.

- BenchChem. (2025). Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline.

- Mallak Specialties Pvt Ltd.

- Tsai, I. L., et al. (2004). Synthesis and Cytotoxic Evaluation of Certain 4-anilino-2-phenylquinoline Derivatives. Journal of Medicinal Chemistry, 47(13), 3475-3486.

- Nolan, S. P., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15393-15401.

- Ruijter, E., et al. (2011). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 16(1), 446-487.

- Suri, J. T., et al. (2006). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 106(5), 1555-1647.

- Kamal, A., et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. Tetrahedron Letters, 48(20), 3507-3512.

- Barron, B. R. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 24(19), 3594.

- Aniline is a colorless, oily liquid with a distinctive odor and is used in various industries, including chemical manufacturing, pharmaceuticals, and the production of synthetic dyes and pigments. (2023, May 22).

- Google Patents. Preparation method of amorolfine hydrochloride. WO2013097629A1.

- Alchem Pharmtech. CAS NULL | 4-(2-Phenylpropan-2-yl)aniline hydrochloride.

- Sunway Pharm Ltd. 4-(2-Phenylpropan-2-yl)aniline hydrochloride - CAS:1416354-38-5.

- Google Patents. Process of producing amorolfine. CA2672404A1.

- Xia, Q., et al. (2021). [(NHC)PdCl 2 (Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21).

- Singh, A. K., et al. (2012). Click Reaction of Epoxides with Anthranilic Acids Using Neat Grinding To Access Benzoxazepines. Synthesis, 44(15), 2353-2358.

- Epoxide ring-opening reaction of various epoxides by aniline in the... (n.d.).

- Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.

- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2023). ChemRxiv.

- Cross-coupling strategies for aniline synthesis a, Anilines are... (n.d.).

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013097629A1 - Preparation method of amorolfine hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008074887A1 - Process of producing amorolfine - Google Patents [patents.google.com]

- 7. Amorolfine | C21H35NO | CID 54260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Versatile Role of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Bulky Aniline Derivative

In the landscape of organic synthesis, the aniline scaffold remains a cornerstone for the construction of a myriad of functional molecules, from pharmaceuticals to advanced materials. Among the diverse array of substituted anilines, 4-(2-Phenylpropan-2-yl)aniline, also known as 4-cumylaniline, presents a unique structural motif. The presence of a bulky tertiary alkyl group, the 2-phenylpropan-2-yl (cumyl) substituent, at the para position of the aniline ring imparts distinct steric and electronic properties. This guide provides an in-depth exploration of the synthetic utility of its hydrochloride salt, 4-(2-Phenylpropan-2-yl)aniline hydrochloride, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. The hydrochloride form enhances stability and simplifies handling and weighing of this otherwise air-sensitive free base.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1416354-38-5[1][2] |

| Molecular Formula | C₁₅H₁₈ClN[2] |

| Molecular Weight | 247.77 g/mol [1] |

| Appearance | Off-white to light brown crystalline powder |

| Purity | Typically ≥95%[1] |

Safety and Handling

As with many aromatic amines, 4-(2-Phenylpropan-2-yl)aniline hydrochloride should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Application I: Synthesis of Novel Azo Dyes

The diazotization of aromatic amines followed by coupling with electron-rich species is a classic and robust method for the synthesis of azo dyes.[3] The bulky cumyl group in 4-(2-phenylpropan-2-yl)aniline can influence the final properties of the dye, such as its shade, lightfastness, and solubility in various media.

Causality in Experimental Design:

The diazotization reaction requires a cold, acidic environment (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. The use of hydrochloric acid provides both the acidic medium and the counter-ion for the diazonium salt. Sodium nitrite serves as the source of nitrous acid in situ. The subsequent azo coupling is an electrophilic aromatic substitution where the electron-rich coupling component attacks the electrophilic diazonium salt. The choice of the coupling partner is critical in determining the final color of the dye.

Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye.

Detailed Protocol: Synthesis of a Hypothetical Azo Dye

-

Diazotization:

-

In a 100 mL beaker, dissolve 2.48 g (10 mmol) of 4-(2-phenylpropan-2-yl)aniline hydrochloride in 20 mL of 2 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Azo Coupling:

-

In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 2 M hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

-

A colored precipitate should form immediately.

-

Continue stirring the mixture for 30 minutes in the ice bath.

-

-

Purification:

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid with several portions of cold water until the filtrate is colorless.

-

Allow the solid to air dry, or dry it in a desiccator.

-

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[4] 4-(2-Phenylpropan-2-yl)aniline can serve as the amine coupling partner with various aryl halides or triflates to synthesize complex diarylamines or N-aryl heterocycles.

Causality in Experimental Design:

This reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes oxidative addition with the aryl halide.[2] Bulky, electron-rich phosphine ligands are crucial as they stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[5] A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium complex. Sodium tert-butoxide is a common choice. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Diarylamine

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the aryl bromide (1.0 mmol) and 4-(2-phenylpropan-2-yl)aniline hydrochloride (1.2 mmol) to the flask.

-

Add 5 mL of anhydrous toluene via syringe.

-

-

Reaction Execution:

-

Stir the mixture at 100 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

-

Application III: Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[6] One common synthetic route involves the condensation of an aniline with a 2-aminobenzaldehyde or a related derivative.

Causality in Experimental Design:

The synthesis of quinazolines from anilines and 2-aminobenzaldehydes often proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazoline ring. The use of an oxidant, such as copper(II) acetate or molecular iodine, facilitates the final aromatization step.[7] The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization steps.

General Scheme for Quinazoline Synthesis

Caption: A simplified workflow for quinazoline synthesis.

Detailed Protocol: Synthesis of a Substituted Quinazoline

-

Reaction Setup:

-

In a round-bottom flask, combine 4-(2-phenylpropan-2-yl)aniline (10 mmol, obtained from the hydrochloride salt by neutralization with a base like NaOH and extraction), 2-aminobenzaldehyde (10 mmol), and copper(II) acetate (1.1 mmol).

-

Add 20 mL of ethanol as the solvent.

-

-

Reaction Execution:

-

Reflux the reaction mixture with stirring for 6-8 hours.

-

Monitor the formation of the product by TLC.

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the target quinazoline.

-

Application IV: Formation of Schiff Bases (Imines)

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and have applications in various fields, including medicinal and materials chemistry.[8] The reaction of 4-(2-phenylpropan-2-yl)aniline with an aldehyde or ketone is a straightforward method for preparing the corresponding imine.

Causality in Experimental Design:

The formation of a Schiff base is a condensation reaction that involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] The removal of water, either by azeotropic distillation or with a dehydrating agent, drives the equilibrium towards the formation of the imine.

Detailed Protocol: Synthesis of a Schiff Base

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(2-phenylpropan-2-yl)aniline (10 mmol, free base) and a substituted benzaldehyde (10 mmol) in 50 mL of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mmol).

-

-

Reaction Execution:

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or hexane.

-

Conclusion

4-(2-Phenylpropan-2-yl)aniline hydrochloride is a valuable and versatile building block in organic synthesis. The bulky cumyl group provides a unique steric profile that can be exploited in the design of novel molecules. This guide has detailed its application in the synthesis of azo dyes, complex diarylamines via Buchwald-Hartwig amination, medicinally relevant quinazolines, and versatile Schiff base intermediates. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the full potential of this intriguing aniline derivative in their synthetic endeavors.

References

- AK Scientific, Inc. 4-(2-Phenylpropan-2-yl)

- Wikipedia.

- Organic Chemistry Portal. Synthesis of quinazolines.

- El-Apasery, M. A., et al. (2020).

- ChemUniverse. 4-(2-PHENYLPROPAN-2-YL)ANILINE HYDROCHLORIDE [P48858].

- ChemBK. 4-(2-Phenylpropan-2-yl)aniline hydrochloride.

- ACS GCI Pharmaceutical Roundtable.

- YouTube.

- Vaskevych, A. I., et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.

- BenchChem. Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.

- Royal Society of Chemistry. (2019). Synthesis of Quinazolin-4(1H)

- University of Groningen.

- International Journal of Innovative Research in Science, Engineering and Technology.

- Organic Chemistry Portal. Synthesis of quinazolinones.

- Zhang, Y., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.

- Science.gov. schiff bases synthesis: Topics.

- Jetir.Org.

- Der Pharma Chemica.

- MDPI.

- Maccarone, G., et al. (2021). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Quinazoline synthesis [organic-chemistry.org]

- 8. jetir.org [jetir.org]

- 9. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Characterization of Aniline Hydrochloride Salts for Pharmaceutical Research and Development

Introduction